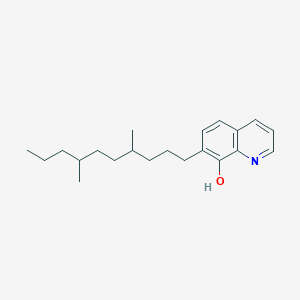
7-(4,7-dimethyldecyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4,7-dimethyldecyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline ring substituted with a 4,7-dimethyldecyl group at the 7th position and a hydroxyl group at the 8th position. The unique structure of this compound imparts specific chemical and biological properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,7-dimethyldecyl)quinolin-8-ol typically involves the functionalization of quinolin-8-ol. One common method is the nucleophilic aromatic substitution reaction, where the quinoline ring is substituted with the 4,7-dimethyldecyl group. This reaction can be carried out under various conditions, including the use of catalysts, solvents, and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(4,7-dimethyldecyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have distinct chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
7-(4,7-dimethyldecyl)quinolin-8-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(4,7-dimethyldecyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(4,7-dimethyldecyl)quinolin-8-ol include other quinoline derivatives such as:
- Quinolin-8-ol
- 7-chloroquinoline
- 4-hydroxy-2-quinolone
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4,7-dimethyldecyl group enhances its lipophilicity and may improve its ability to interact with biological membranes and molecular targets .
Properties
CAS No. |
69056-14-0 |
|---|---|
Molecular Formula |
C21H31NO |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
7-(4,7-dimethyldecyl)quinolin-8-ol |
InChI |
InChI=1S/C21H31NO/c1-4-7-16(2)11-12-17(3)8-5-9-19-14-13-18-10-6-15-22-20(18)21(19)23/h6,10,13-17,23H,4-5,7-9,11-12H2,1-3H3 |
InChI Key |
YBUOPMLECGVTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCC(C)CCCC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















